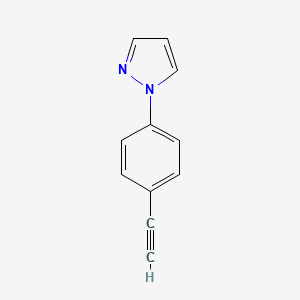
1-(4-乙炔基苯基)-1H-吡唑
描述
1-(4-ethynylphenyl)-1H-Pyrazole is an organic compound characterized by a pyrazole ring substituted with a 4-ethynylphenyl group
科学研究应用
1-(4-ethynylphenyl)-1H-Pyrazole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties
作用机制
Target of Action
Compounds with similar structures, such as 4-ethynylphenylboronic acid pinacol ester, have been used for the functionalization of platinum nanoparticles and as intermediates in the synthesis of covalent heterodyads of chlorophyll derivatives . Additionally, the γ-Aminobutyric Acid (GABA) receptors have been associated with similar compounds .
Mode of Action
It’s worth noting that ethynylphenyl groups have been involved in sonogashira coupling reactions, a type of cross-coupling reaction used to form carbon–carbon bonds . This could suggest that 1-(4-ethynylphenyl)-1H-Pyrazole may interact with its targets through the formation of carbon-carbon bonds.
Biochemical Pathways
The gaba receptors, which are potential targets of similar compounds, play a crucial role in the nervous system, serving as the receptor for gamma-aminobutyric acid, a major inhibitory neurotransmitter .
Result of Action
Given its potential interaction with gaba receptors, it could potentially influence neuronal activity .
生化分析
Biochemical Properties
1-(4-ethynylphenyl)-1H-Pyrazole plays a significant role in biochemical reactions, particularly in the modulation of enzyme activity and protein interactions. This compound has been shown to interact with various enzymes, including cytochrome P450 enzymes, which are crucial for the metabolism of many endogenous and exogenous substances. The interaction between 1-(4-ethynylphenyl)-1H-Pyrazole and cytochrome P450 enzymes can lead to either inhibition or activation of these enzymes, depending on the specific isoform involved . Additionally, 1-(4-ethynylphenyl)-1H-Pyrazole has been found to bind to certain proteins, altering their conformation and affecting their biological activity .
Cellular Effects
The effects of 1-(4-ethynylphenyl)-1H-Pyrazole on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 1-(4-ethynylphenyl)-1H-Pyrazole has been observed to affect the MAPK/ERK signaling pathway, which is involved in cell proliferation and differentiation . Furthermore, this compound can alter the expression of genes related to apoptosis and cell cycle regulation, thereby impacting cellular growth and survival . In terms of cellular metabolism, 1-(4-ethynylphenyl)-1H-Pyrazole has been shown to influence the activity of key metabolic enzymes, leading to changes in metabolic flux and energy production .
Molecular Mechanism
At the molecular level, 1-(4-ethynylphenyl)-1H-Pyrazole exerts its effects through several mechanisms. One primary mechanism involves the binding of this compound to specific biomolecules, such as enzymes and receptors. This binding can result in either inhibition or activation of the target biomolecule, depending on the nature of the interaction . For example, 1-(4-ethynylphenyl)-1H-Pyrazole can inhibit the activity of certain kinases by binding to their active sites, thereby preventing substrate phosphorylation . Additionally, this compound can modulate gene expression by interacting with transcription factors and altering their ability to bind to DNA .
Temporal Effects in Laboratory Settings
The effects of 1-(4-ethynylphenyl)-1H-Pyrazole can change over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions, such as high temperatures or extreme pH . Long-term studies have shown that 1-(4-ethynylphenyl)-1H-Pyrazole can have sustained effects on cellular function, including prolonged alterations in gene expression and enzyme activity . The specific temporal dynamics of these effects can vary depending on the experimental conditions and the biological system being studied .
Dosage Effects in Animal Models
The effects of 1-(4-ethynylphenyl)-1H-Pyrazole in animal models are dose-dependent. At low doses, this compound can exert beneficial effects, such as enhancing enzyme activity or promoting cell survival . At higher doses, 1-(4-ethynylphenyl)-1H-Pyrazole can become toxic, leading to adverse effects such as oxidative stress, inflammation, and cell death . Threshold effects have been observed, where the compound’s impact shifts from beneficial to harmful at a specific dosage . These findings highlight the importance of careful dosage optimization in experimental and therapeutic applications of 1-(4-ethynylphenyl)-1H-Pyrazole .
Metabolic Pathways
1-(4-ethynylphenyl)-1H-Pyrazole is involved in several metabolic pathways, primarily through its interactions with metabolic enzymes. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering the levels of key metabolites . Additionally, 1-(4-ethynylphenyl)-1H-Pyrazole can affect the activity of enzymes involved in carbohydrate and lipid metabolism, thereby impacting overall metabolic homeostasis .
Transport and Distribution
The transport and distribution of 1-(4-ethynylphenyl)-1H-Pyrazole within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which play a crucial role in its cellular uptake and efflux . Once inside the cell, 1-(4-ethynylphenyl)-1H-Pyrazole can bind to intracellular proteins, such as albumin, which facilitates its distribution to various cellular compartments . The localization and accumulation of this compound within specific tissues can influence its biological activity and therapeutic potential .
Subcellular Localization
The subcellular localization of 1-(4-ethynylphenyl)-1H-Pyrazole is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or lysosomes, through various targeting signals and post-translational modifications . For example, 1-(4-ethynylphenyl)-1H-Pyrazole can be phosphorylated or acetylated, which can direct it to specific organelles where it exerts its biological effects . The subcellular localization of 1-(4-ethynylphenyl)-1H-Pyrazole can also influence its interactions with other biomolecules and its overall impact on cellular function .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-ethynylphenyl)-1H-Pyrazole typically involves the Sonogashira coupling reaction. This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide using a palladium catalyst and a copper co-catalyst. The general reaction conditions include:
Catalyst: Palladium (Pd) complex
Co-catalyst: Copper (Cu) salt
Base: Triethylamine (Et3N) or similar
Solvent: Tetrahydrofuran (THF) or similar
Temperature: Room temperature to moderate heating
The reaction proceeds by the oxidative addition of the aryl halide to the palladium catalyst, followed by the transmetalation with the copper-acetylide complex, and finally, reductive elimination to form the desired product .
Industrial Production Methods
While specific industrial production methods for 1-(4-ethynylphenyl)-1H-Pyrazole are not well-documented, the Sonogashira coupling reaction is scalable and can be adapted for large-scale synthesis. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the process.
化学反应分析
Types of Reactions
1-(4-ethynylphenyl)-1H-Pyrazole can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The triple bond can be reduced to a double or single bond.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or osmium tetroxide (OsO4) in the presence of a co-oxidant.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of halogenated derivatives.
相似化合物的比较
Similar Compounds
1-(4-ethynylphenyl)-1,2,3-triazole: Similar structure with a triazole ring instead of a pyrazole ring.
1-(4-ethynylphenyl)-4-propyl-2,6,7-tioxabicyclo[2.2.2]octane: Contains a bicyclic structure with an ethynylphenyl group.
Uniqueness
1-(4-ethynylphenyl)-1H-Pyrazole is unique due to its pyrazole ring, which imparts distinct electronic and steric properties compared to other heterocycles. This uniqueness makes it a valuable compound for designing new materials and pharmaceuticals with specific desired properties.
属性
IUPAC Name |
1-(4-ethynylphenyl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2/c1-2-10-4-6-11(7-5-10)13-9-3-8-12-13/h1,3-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAYWAWNHJKVUOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=C(C=C1)N2C=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


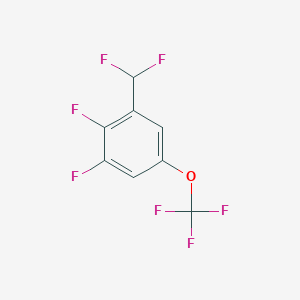
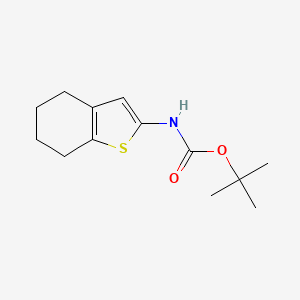
![N-[2-Methyl-6-(trifluoromethyl)pyridin-3-yl]-N'-(1-tetrahydro-2H-pyran-4-yl-1h-pyrazol-4-yl)urea](/img/structure/B1411631.png)
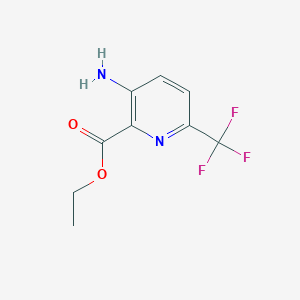

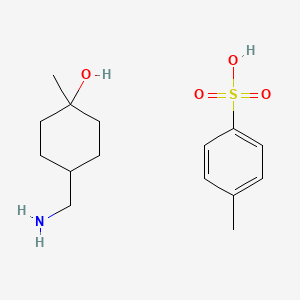

![2-Chloro-5-([(4-chlorophenyl)sulfonyl]-methyl)-1,3-thiazole](/img/structure/B1411640.png)
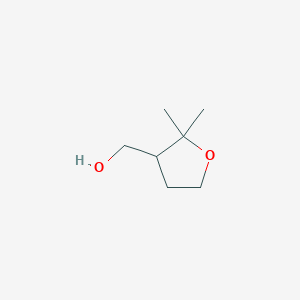
![2-(4-Methoxyphenyl)hexahydropyrrolo[3,4-c]pyrrol-1(2h)-one](/img/structure/B1411642.png)

![1-[4-(4-Isopropylbenzyl)piperazin-1-yl]-3-(4-fluorophenoxy)propan-1-ol](/img/structure/B1411648.png)


